Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound characterized by its unique molecular structure and functional groups. Its molecular formula is , with a molecular weight of 235.24 g/mol. The compound features a hexahydroquinoline core, which is significant for its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science .
The compound is cataloged under the CAS number 125885-50-9 and can be sourced from various suppliers, including Matrix Scientific and VWR . Its synthesis and characterization have been documented in several scientific studies, highlighting its importance in organic synthesis and biological research.
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the class of heterocyclic compounds. It is specifically classified as a quinoline derivative due to the presence of the quinoline ring system. This classification is essential as it influences the compound's reactivity and interactions with biological targets .
The synthesis of ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through several synthetic routes. A common method involves the esterification of 1,4-cyclohexanedione with ethanol in the presence of an acid catalyst. This reaction typically yields the desired compound along with byproducts that can be minimized through careful control of reaction conditions .
In industrial settings, more efficient methods may be employed using continuous flow reactors to enhance scalability and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing production efficiency while minimizing waste .
The molecular structure of ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline framework with two keto groups at positions 2 and 5 and an ethyl ester at position 3. The structural arrangement contributes to its unique chemical properties and reactivity patterns .
Crystallographic studies reveal that this compound crystallizes in specific arrangements that influence its physical properties. The melting point ranges between 227 °C to 233 °C . The three-dimensional structure exhibits significant hydrogen bonding interactions that stabilize its conformation in solid-state forms .
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions:
The choice of reagents significantly affects the outcome of these reactions. For oxidation reactions, strong oxidizing agents are preferred; for reduction processes, mild reducing agents are often sufficient. Substitution reactions require careful selection of nucleophiles to achieve desired products efficiently .
The mechanism by which ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is not fully elucidated but is believed to involve interactions with various molecular targets. Its quinoline core may facilitate binding to specific enzymes or receptors within biological systems. Research indicates potential pathways that could modulate enzymatic activity or receptor functions . Further investigations are needed to clarify these mechanisms fully.
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits distinct physical properties:
The chemical properties include:
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several significant applications:
This compound's unique structural features and reactivity make it an important subject for ongoing research across multiple scientific domains.
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 125885-50-9) is a bicyclic heterocyclic compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol [1] [9]. Its core structure features a partially saturated quinoline system where the pyridine ring is reduced, incorporating two ketone functionalities at positions 2 and 5. The ethyl carboxylate group at C-3 provides an electron-withdrawing character critical for electronic delocalization. X-ray crystallography of analogous compounds confirms a near-planar central bicyclic system with envelope conformations in the saturated regions [2]. The melting point ranges from 227–233°C, indicative of strong intermolecular interactions via hydrogen bonding networks involving carbonyl groups [1] [9].
Table 1: Core Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃NO₄ |
Molecular Weight | 235.24 g/mol |
CAS Registry Number | 125885-50-9 |
Melting Point | 227–233°C |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 4 (carbonyl oxygens) |
Topological Polar Surface Area | 75.4 Ų |
The compound exhibits limited solubility in water but dissolves in polar organic solvents (DMSO, ethanol), a property attributed to its hydrogen-bonding capacity and polar surface area. NMR spectra (¹H and ¹³C) reveal characteristic signals: the ethyl group appears as a triplet (∼1.20 ppm) and quartet (∼4.10 ppm), while the C4-H proton resonates as a singlet near 6.30 ppm, confirming the conjugated enamine system [2] .
The synthesis of hexahydroquinoline derivatives traces back to classical Hantzsch dihydropyridine chemistry, adapted for fused bicyclic systems. Early methods involved three-component condensations of aldehydes, dicarbonyl compounds, and ammonia sources, but suffered from low yields and harsh conditions. Modern catalytic methods employing zirconium oxynitrate or triethylamine enable room-temperature syntheses with improved efficiency [8]. The strategic incorporation of fluorine atoms (e.g., trifluoromethyl or difluoromethoxy substituents) emerged as a key advancement, enhancing bioactivity and metabolic stability [2] [3]. Approximately 15% of pharmaceutical agents contain fluorine, leveraging its electronegativity and steric effects to optimize pharmacokinetics [2].
Hexahydroquinolines occupy a privileged niche in medicinal chemistry due to structural similarities to 1,4-dihydropyridines (1,4-DHPs), established calcium channel blockers like nifedipine. Unlike monocyclic DHPs, the fused cyclohexane ring imposes conformational constraints that modulate biological target selectivity [2] [6]. Recent studies confirm their roles as selective agonists for adhesion GPCRs (e.g., ADGRG1/GPR56), expanding therapeutic potential beyond cardiovascular applications to cancer and neurological disorders [6].
Table 2: Evolution of Key Synthetic Methods and Biological Applications
Development Phase | Key Advances | Biological Significance |
---|---|---|
Early Hantzsch Adaptations | Three-component condensation (aldehyde, 1,3-cyclohexanedione, ethyl acetoacetate + NH₄OAc) | Calcium channel modulation analogous to DHPs |
Fluorinated Derivatives | Introduction of CF₃ or OCHF₂ groups at C-7/C-8 | Enhanced anti-inflammatory activity; improved metabolic stability |
Catalytic Methods | ZrO(NO₃)₂·2H₂O/triethylamine at room temperature | Higher yields (∼85%), greener synthesis |
GPCR Targeting | Discovery of GPR56-selective agonists (e.g., compound 36) | Potential in cancer metastasis and myelination disorders |
The compound’s reactivity is governed by three critical functional elements:
Table 3: Functional Group Reactivity and Applications
Functional Group | Reactions | Therapeutic Implications |
---|---|---|
Enone (C2=O/C4=C3) | Michael additions, nucleophilic substitutions | Antibacterial hybrid agents via amine conjugates |
Ethyl carboxylate (C3) | Hydrolysis, transesterification | Prodrug activation; polymer conjugation |
1,3-Dicarbonyl (C1-C2=O/C5=O) | Keto-enol tautomerism, metal chelation | Catalyst for multicomponent reactions; radical scavenging |
Fluorinated analogs, such as Ethyl 7-(trifluoromethyl)-2,5-dioxo-hexahydroquinoline-3-carboxylate (C₁₃H₁₂F₃NO₄), demonstrate altered electronic profiles. The -CF₃ group elevates lipophilicity (XLogP3: 1.5 vs. 0.8 for parent) and introduces steric constraints affecting binding to hydrophobic enzyme pockets [3] [6]. Quantum mechanical calculations confirm fluorine’s impact on frontier orbitals: HOMO-LUMO gaps narrow by 0.5–0.8 eV in fluorinated derivatives, increasing reactivity toward electrophiles [3] [8]. These properties underpin the compound’s versatility as a synthetic intermediate for anti-inflammatory and antibacterial agents, as demonstrated by TGF-β1 inhibition and Gram-negative bacterial suppression [2] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1